(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid
Description
The compound (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a rigid, tricyclic adamantane derivative featuring a diazaadamantane core. Its structure includes two nitrogen atoms (at positions 1 and 3) and three methyl groups (positions 2, 5, 7), with a carboxylic acid substituent at position 2. The stereochemical configuration (1R,3S,5r,7r) confers distinct spatial properties, influencing its molecular interactions and stability. Adamantane derivatives are renowned for their metabolic resistance and capacity to penetrate lipid membranes, making them candidates for therapeutic applications such as enzyme inhibition or antiviral activity .
Properties
IUPAC Name |
2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-4-11(2)7-13(5-10)12(3,9(15)16)14(6-10)8-11/h4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTYSEDXGXGBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the diaza groups and the carboxylic acid functionality. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, providing insights into their function and regulation.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its stability and ability to interact with biological targets make it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its rigid structure and functional groups make it suitable for various applications, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of (1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Beta-Lactam Antibiotics (Pharmacopeial Forum, 2017)
The beta-lactam antibiotics listed in share functional and structural motifs with the target compound:
Key Compounds:
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Compound m) : A penicillin derivative with a bicyclic azabicyclo[3.2.0]heptane core, a carboxylic acid group at position 2, and a pivalamido side chain.
- (2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Compound o): A cephalosporin analogue with extended side chains for enhanced beta-lactamase resistance.
Comparative Analysis:
| Feature | Target Compound | Beta-Lactam (Compound m) |
|---|---|---|
| Core Structure | Tricyclic diazaadamantane | Bicyclic azabicyclo[3.2.0]heptane |
| Functional Groups | Carboxylic acid, methyl groups | Carboxylic acid, amide, thiolane |
| Stereochemical Complexity | High (4 stereocenters) | Moderate (3 stereocenters) |
| Potential Bioactivity | Enzyme inhibition (hypothesized) | Antibacterial (beta-lactam activity) |
The carboxylic acid in both compounds is critical for ionic interactions—beta-lactams bind penicillin-binding proteins via this group , while the adamantane derivative’s carboxylic acid may act as a zinc-binding group in metalloenzyme inhibition.
Thiazole-Containing Ureido Derivatives (Pharmacopeial Forum, 2017)
describes compounds with thiazole rings and ureido linkages, such as:
- Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (Compound y) : Features a thiazole moiety and carbamate group, common in protease inhibitors.
Comparative Analysis:
| Feature | Target Compound | Thiazole-Ureido (Compound y) |
|---|---|---|
| Core Structure | Diazaadamantane | Linear peptide-like chain with thiazole |
| Key Functional Groups | Carboxylic acid, methyl | Ureido, carbamate, hydroperoxide |
| Bioactivity | Hypothesized enzyme inhibition | Protease inhibition (e.g., antiviral) |
| Solubility | Moderate (carboxylic acid enhances polarity) | Low (hydrophobic thiazole and phenyl groups) |
The target compound’s compact structure contrasts with the extended, flexible chains of thiazole-ureido derivatives. While both may target enzymes, the adamantane derivative’s rigidity could favor allosteric binding, whereas thiazole-based compounds often rely on active-site interactions .
Research Findings and Hypotheses
- Metabolic Stability : The diazaadamantane core likely resists oxidative degradation better than beta-lactams, which are prone to ring-opening by beta-lactamases .
- Solubility-Bioavailability Trade-off : The carboxylic acid improves water solubility compared to purely hydrocarbon adamantanes (e.g., amantadine), but methyl groups may reduce it relative to beta-lactams.
- Stereochemical Impact : The 1R,3S,5r,7r configuration may enable selective binding to chiral enzyme pockets, a feature less exploited in beta-lactams.
Biological Activity
(1R,3S,5r,7r)-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a synthetic compound notable for its unique adamantane core structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Chemical Structure and Properties
The compound is characterized by its rigid and stable adamantane framework, which is modified by the incorporation of diaza groups and a carboxylic acid functional group. This structural uniqueness may contribute to its biological activity.
Chemical Formula: CHNO\
Molecular Weight: 218.29 g/mol
CAS Number: 1018788-77-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, influencing cellular processes such as signal transduction and metabolic regulation.
Potential Biological Targets
- Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors affecting physiological responses.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
-
Antimicrobial Activity: Preliminary evaluations indicate that the compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting growth in vitro against gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Cytotoxicity Assays: In vitro cytotoxicity assays demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells.
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 Normal fibroblasts >100
Comparative Analysis with Similar Compounds
Comparative studies have been conducted with other adamantane derivatives to assess the specificity and potency of this compound.
| Compound Name | Biological Activity |
|---|---|
| Adamantane | Low bioactivity |
| N,N-Dimethyl-1-adamantylamine | Moderate antimicrobial activity |
| (1R,3S)-adamantan-2-carboxylic acid | High cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
